4-(Cyanoamino)benzoic acid

Descripción

Contextual Significance of Benzoic Acid Derivatives in Advanced Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as crucial intermediates and building blocks in the synthesis of a vast array of organic compounds. ontosight.aiwikipedia.org Their prevalence stems from the reactivity of the carboxyl group and the stability of the benzene ring, which can be functionalized to create diverse molecular architectures. wikipedia.org These derivatives are integral to the production of pharmaceuticals, dyes, and polymers. ontosight.airesearchgate.net

The versatility of benzoic acid derivatives is evident in their wide range of applications. They are precursors for the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients. researchgate.net For instance, the modification of the carboxyl group can lead to the formation of esters, amides, and acid halides, each with distinct chemical properties and reactivity. wikipedia.org Furthermore, the aromatic ring can undergo various substitution reactions, allowing for the introduction of different functional groups that modulate the molecule's physical and biological properties. wikipedia.org

Overview of Cyanoamino Functionalities in Synthetic Chemistry

The cyanoamino group (-NH-C≡N) is a unique functional group that imparts specific reactivity to a molecule. wikipedia.org It contains both a nucleophilic amino group and an electrophilic nitrile group, allowing it to participate in a variety of chemical transformations. wikipedia.org This dual reactivity makes cyanoamino compounds valuable synthons in the construction of heterocyclic compounds and other complex organic molecules. wikipedia.org

In synthetic chemistry, the cyanoamino group can serve as a precursor to other functional groups. For example, it can be hydrolyzed to form ureas or can participate in cyclization reactions to form heterocycles like imidazolines and 2-aminothiazoles. wikipedia.org The presence of the electron-withdrawing cyano group also influences the acidity of the adjacent N-H bond, which can be exploited in various synthetic strategies.

Current Research Landscape Pertaining to 4-(Cyanoamino)benzoic acid

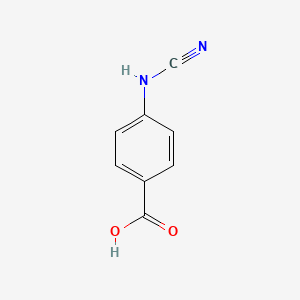

This compound, with the chemical formula C8H6N2O2, is a specific benzoic acid derivative that incorporates the cyanoamino functionality. cymitquimica.com Its structure consists of a benzoic acid core with a cyanoamino group attached at the para-position of the benzene ring. cymitquimica.com

| Property | Value |

| CAS Number | 61700-58-1 cymitquimica.comalfa-chemistry.com |

| Molecular Formula | C8H6N2O2 cymitquimica.com |

| Molecular Weight | 162.145 g/mol cymitquimica.com |

| Synonyms | 4-Cyanamidobenzoic acid, 4-carboxyphenyl cyanamide cymitquimica.com |

Research involving this compound and its derivatives has explored their potential in medicinal chemistry. For instance, derivatives of cyanoamino benzoic acid have been synthesized and investigated for their inhibitory activity against enzymes like influenza neuraminidase. researchgate.net The synthesis of such derivatives often involves the reaction of an aminobenzoic acid with cyanamide. researchgate.net

Furthermore, the related compound, 4-cyanobenzoic acid, has been a subject of study, with research focusing on its synthesis and properties. nist.govgoogle.comwipo.int While distinct from this compound, the research on 4-cyanobenzoic acid provides a broader context for understanding the chemistry of cyanated benzoic acid derivatives.

Propiedades

IUPAC Name |

4-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNIYRRNNEFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4- Cyanoamino Benzoic Acid

Established Synthetic Routes for 4-(Cyanoamino)benzoic Acid

The primary established routes to this compound involve a two-step process: the synthesis of a key precursor followed by the introduction of the cyanoamino group.

The principal precursor for the synthesis of this compound is 4-aminobenzoic acid (p-aminobenzoic acid or PABA). PABA is a versatile building block in medicinal chemistry and can be prepared through several well-documented methods. nih.govresearchgate.netmdpi.com A predominant industrial method involves the catalytic hydrogenation of 4-nitrobenzoic acid. google.com This process is highly efficient and selective, typically employing a palladium-on-carbon (Pd/C) catalyst. google.com

The reaction involves dissolving 4-nitrobenzoic acid in an aqueous alkaline solution to form its salt, followed by reduction with hydrogen gas under pressure in the presence of the catalyst. google.com This method is advantageous due to its high yield, excellent product purity, and relatively environmentally friendly conditions with low energy consumption. google.com

| Precursor | Reagents & Catalyst | Conditions | Product | Yield (%) | Purity (%) | Reference |

| 4-Nitrobenzoic acid | NaOH, H₂, 5% Pd/C | 60-70°C, 1-2 MPa H₂ | 4-Aminobenzoic acid | >95 | >99 | google.com |

| 4-Nitrobenzoic acid | NaOH, H₂, self-control Pd/C | 60-70°C, 2-4 MPa H₂ | 4-Aminobenzoic acid | 98.0 | 99.4 | |

| 4-Nitrobenzoic acid | NaOH, H₂, self-control Pd/C | 60-70°C, 2-4 MPa H₂ | 4-Aminobenzoic acid | 97.5 | 99.5 |

This interactive table summarizes optimized conditions for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation.

The direct synthesis of this compound is achieved through the reaction of its precursor, 4-aminobenzoic acid, with a cyanating agent. A common and effective method involves reacting 4-aminobenzoic acid with cyanamide (H₂NCN) in an acidic medium. nih.gov This reaction is analogous to the synthesis of guanidine derivatives from amines. nih.gov

The mechanism proceeds via the protonation of the cyanamide nitrogen under acidic conditions, forming a reactive nitrilium ion intermediate. The amino group of 4-aminobenzoic acid then acts as a nucleophile, attacking the electrophilic carbon of the activated cyanamide. This is followed by deprotonation to yield the final this compound product. The reaction is typically carried out by refluxing the reactants. nih.gov

Precursor Synthesis and Derivatization Strategies

Novel Synthetic Approaches and Innovations

Research into the synthesis of this compound and its analogs has led to the development of novel catalytic methods and high-yield processes, often focusing on green chemistry principles.

Catalysis is integral to the efficient synthesis of this compound, particularly in the preparation of its key precursors. As detailed in section 2.1.1, the catalytic hydrogenation of 4-nitrobenzoic acid is a cornerstone of this process. google.com

Alternative catalytic strategies focus on producing key intermediates like 4-cyanobenzoic acid. One such method is the Sandmeyer reaction, which converts the amino group of 4-aminobenzoic acid into a nitrile. scirp.orgscirp.orgresearchgate.net This process involves the diazotization of pABA with sodium nitrite in an acidic solution, followed by reaction with a copper(I) cyanide catalyst to introduce the cyano group. scirp.orgscirp.org The resulting 4-cyanobenzoic acid would then require subsequent chemical steps to be converted to this compound.

More recent innovations include electrocatalytic methods, which represent a green chemistry approach. The synthesis of 4-cyanobenzoic acid has been achieved via the electrocarboxylation of 4-iodobenzonitrile, a process that valorizes carbon dioxide. mdpi.comresearchgate.net This reaction uses silver cathodes and ionic liquids to improve efficiency and reduce the required electrochemical potential under mild conditions. mdpi.comresearchgate.net

The development of high-yield syntheses is a primary focus in chemical production. For the pathway leading to this compound, the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid has been optimized to achieve yields consistently above 95%, with some protocols reporting yields as high as 98%. google.com

| Entry | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Reference |

| 1 | 5% Pd/C | 1-2 | 60-70 | >95 | google.com |

| 2 | Self-control Pd/C | 2-4 | 60-70 | 97.5 | |

| 3 | Self-control Pd/C | 2-4 | 60-70 | 98.0 |

This interactive table highlights reported high-yield syntheses of the 4-aminobenzoic acid precursor.

Stereoselectivity is not a factor in the synthesis of the this compound molecule itself, as it is achiral. However, stereoselective synthesis becomes highly relevant during the derivatization of this compound, particularly when it is reacted with chiral molecules like amino acids to produce specific stereoisomers of larger, more complex structures.

Catalytic Synthesis of this compound and its Analogs

Chemical Transformations and Derivatization of this compound

This compound possesses two primary reactive sites: the carboxylic acid group and the cyanoamino group. Both can be readily modified to produce a diverse range of derivatives. nih.govresearchgate.nettandfonline.com

The carboxylic acid moiety undergoes typical reactions such as esterification and amidation. Esterification can be achieved by reacting it with various alcohols under acidic catalysis or by using microwave irradiation to accelerate the reaction and improve yields. nih.gov Amidation can be performed by coupling the carboxylic acid with primary or secondary amines. This transformation often requires the use of a carbodiimide activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to facilitate the formation of the amide bond. researchgate.netthermofisher.com

The cyanoamino group is a versatile functional group capable of participating in various chemical transformations, most notably cyclization reactions. researchgate.netmdpi.comwikipedia.org N-aryl cyanamides are known to undergo intramolecular cyclization to form nitrogen-containing heterocycles. researchgate.net For instance, N-cyanamide alkenes can undergo photocatalytic cyclization reactions to yield sulfonated quinazolinones. nih.govresearchgate.net Similarly, Baylis-Hillman adducts derived from 2-cyanoaniline can undergo nickel-catalyzed reductive cyclization to form quinolinones. rsc.orgresearchgate.net These reactions highlight the potential of the cyanoamino group in this compound to serve as a precursor for the synthesis of fused heterocyclic systems, such as quinazolines and benzimidazoles. beilstein-journals.orgresearchgate.net

Reactions at the Carboxyl Group

The carboxylic acid group (-COOH) in this compound is a primary site for chemical modification. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. To facilitate these reactions, the hydroxyl group, which is a poor leaving group, is often converted into a better one. doubtnut.com

Common transformations include the formation of esters, amides, and acid chlorides. uomustansiriyah.edu.iq

Esterification: this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and using a large excess of the alcohol can drive the equilibrium towards the ester product. doubtnut.com

Amide Formation: The formation of amides from this compound requires reacting it with an amine. Because amines are basic, they react with the carboxylic acid to form a stable carboxylate salt which is unreactive towards nucleophilic attack. Therefore, a coupling agent, such as dicyclohexylcarbodiimide (DCC), is often required to activate the carboxyl group before the addition of the amine. doubtnut.com

Acid Chloride Formation: The carboxyl group can be converted to a highly reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. doubtnut.comyoutube.com This transformation is crucial as the resulting 4-(cyanoamino)benzoyl chloride is a versatile intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. youtube.com

| Reaction Type | Reagent(s) | Product Type | General Mechanism |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Nucleophilic Acyl Substitution doubtnut.com |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Nucleophilic Acyl Substitution doubtnut.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Nucleophilic Acyl Substitution doubtnut.comyoutube.com |

Reactions at the Cyanoamino Moiety

The cyanoamino group (-NH-C≡N) offers unique reactivity. The cyanamide functionality can participate in cycloaddition reactions and act as a precursor for various nitrogen-containing heterocycles. For instance, the cyanoamino group can react with difunctional reagents to construct more complex ring systems.

Research has shown that aroylcyanamides can react with N,N-binucleophiles like benzene-1,2-diamine. This type of reaction leads to the formation of 1H-benzimidazol-2-amine derivatives. vedantu.com This suggests that this compound could similarly react with various binucleophiles to generate a diverse range of heterocyclic structures, where the cyanoamino group is converted into a part of the new ring. vedantu.com

| Reagent | Product Type | Significance |

| Benzene-1,2-diamine | 1H-Benzimidazol-2-amine derivative | Formation of fused heterocyclic systems vedantu.com |

| Ethylenediamine | Imidazolidin-2-imine derivative | Synthesis of saturated five-membered heterocycles vedantu.com |

| Tryptamines | Disubstituted guanidine derivative | Guanidine synthesis vedantu.com |

Modifications of the Aromatic Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. youtube.comaakash.ac.in The position of the incoming electrophile is directed by the two existing substituents: the carboxyl group (-COOH) and the cyanoamino group (-NHCN).

The carboxyl group is an electron-withdrawing group and a meta-director. vedantu.com

The cyanoamino group is also electron-withdrawing due to the cyano function, but the amino nitrogen has a lone pair of electrons that can be donated to the ring, making it an ortho-, para-director.

Both groups are deactivating, meaning they make the aromatic ring less reactive towards electrophilic substitution compared to benzene. mnstate.edu The ultimate position of substitution will depend on the specific reaction conditions and the interplay between the directing effects of the two groups. However, given that the carboxyl group is a strong deactivator, substitution will likely be directed to the positions ortho to the cyanoamino group (and meta to the carboxyl group).

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Cyanoamino)-3-nitrobenzoic acid doubtnut.comnih.gov |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 3-Bromo-4-(cyanoamino)benzoic acid or 3-Chloro-4-(cyanoamino)benzoic acid youtube.com |

| Sulfonation | Fuming H₂SO₄ | 4-(Cyanoamino)-3-sulfobenzoic acid tardigrade.in |

Formation of Complex Molecular Architectures from this compound as a Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules and supramolecular structures. google.com Its ability to react selectively at either the carboxyl or the cyanoamino group allows for its incorporation into larger frameworks.

For example, aromatic cyanamide compounds can be used to synthesize heat-resistant resins. mnstate.edu The cyanamido groups can undergo reactions to form isomelamine rings, creating a cross-linked polymer network. mnstate.edu Furthermore, the carboxyl group can be coupled with other molecules, such as amino acid esters, to create peptide-based structures. The cyanoamino group's ability to react with binucleophiles to form heterocycles is another pathway to complex architectures. vedantu.com These reactions demonstrate the utility of this compound in constructing diverse and functionally complex chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Cyanoamino)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling cyanoamine groups to benzoic acid derivatives. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF can facilitate bond formation . Optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of cyanoamine to benzoic acid precursor) and monitoring reaction progress via TLC or HPLC. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like hydrolysis of the cyano group .

Q. How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of the cyanoamino group (e.g., δ ~160–170 ppm for carbonyl in IR; specific proton shifts in NMR) .

- X-ray crystallography : Employ single-crystal X-ray diffraction with programs like SHELXL for refinement . For example, resolve torsional angles between the cyanoamino and benzoic acid moieties to confirm planarity .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic effects : Investigate rotational barriers of the cyanoamino group using variable-temperature NMR to assess if conformational exchange causes signal broadening .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify discrepancies arising from solvent effects or tautomerism .

- Crystallographic validation : Resolve crystal structures to correlate observed splitting patterns with spatial arrangements of substituents .

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Use HPLC to monitor degradation products (e.g., hydrolysis to 4-aminobenzoic acid) under stressed conditions (pH 1–13, 40–80°C) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard conditions (25°C) .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., mass loss >5% at 150°C indicates instability) .

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities of this compound in enzyme inhibition assays?

- Methodological Answer :

- Solvent effects : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models to account for solvation/desolvation penalties .

- Protein flexibility : Use molecular dynamics (MD) simulations to assess conformational changes in the target enzyme (e.g., carbonic anhydrase) that may alter binding pockets .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with computational ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.